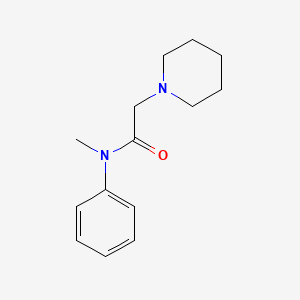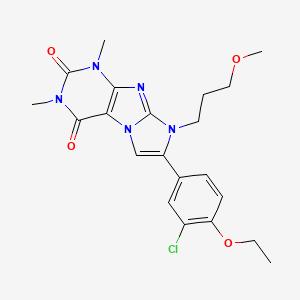
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone, also known as MMME, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of morpholine derivatives and has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines. It also has the ability to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has also been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In addition, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have cardioprotective effects and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for the research of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone. One of the areas of research is to further understand its mechanism of action and to identify its molecular targets. This will help to design more effective experiments to test its efficacy. Another area of research is to investigate the potential applications of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone in the treatment of other diseases, such as diabetes and autoimmune disorders. Finally, there is a need to investigate the safety and toxicity of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone, which will be important for its potential use in humans.
Conclusion:
In conclusion, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone is a chemical compound that has gained significant attention in scientific research. It has shown promising results in the treatment of various diseases and has various biochemical and physiological effects. While there are still many unanswered questions about its mechanism of action and potential applications, 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone involves the reaction of 2-methoxy-5-methylphenol with morpholine in the presence of acetic anhydride. The reaction proceeds at room temperature, and the product is obtained in good yield. The purity of the product can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-13(17-2)12(9-11)10-14(16)15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACOWCYUIDOMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-methylphenyl)-1-morpholin-4-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

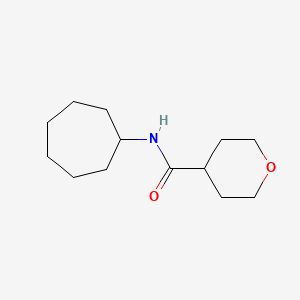
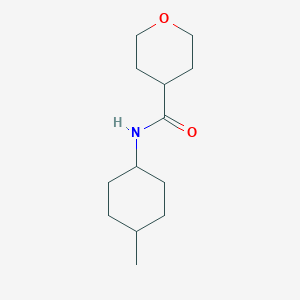
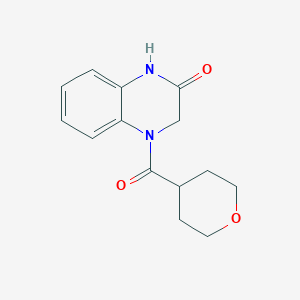
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
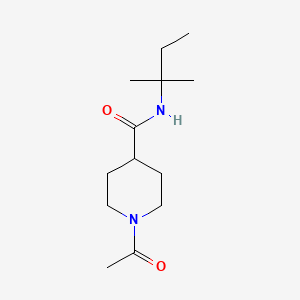
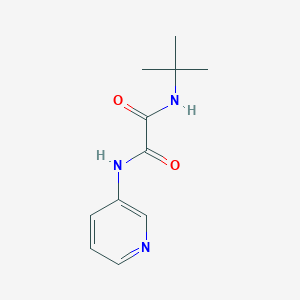
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
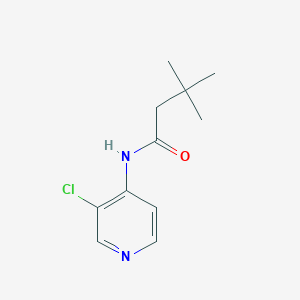
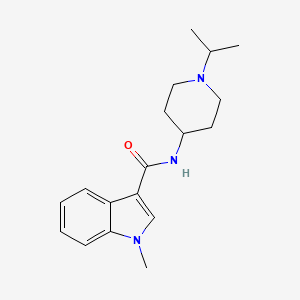
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
